4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a methoxy group at the 4-position and a 3-methylphenoxy methyl group at the 3-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzoic acid and 3-methylphenol.
Esterification: 4-Methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-methoxybenzoate.
Etherification: The methyl ester is then reacted with 3-methylphenol in the presence of a base such as potassium carbonate and a phase transfer catalyst to form the ether linkage.
Hydrolysis: The final step involves hydrolysis of the ester group back to the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and etherification steps, and efficient purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-Hydroxy-3-[(3-methylphenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(3-methylphenoxy)methyl]benzyl alcohol.
Substitution: 4-Methoxy-3-[(3-methylphenoxy)methyl]-2-nitrobenzoic acid.
Scientific Research Applications
4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. The methoxy and phenoxy groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the phenoxy methyl group, making it less complex and potentially less active in certain applications.
3-Methylphenoxyacetic acid: Similar in structure but with an acetic acid core instead of a benzoic acid core.
4-Hydroxy-3-[(3-methylphenoxy)methyl]benzoic acid: Similar but with a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
Uniqueness
4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and phenoxy methyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.
Properties
IUPAC Name |
4-methoxy-3-[(3-methylphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-3-5-14(8-11)20-10-13-9-12(16(17)18)6-7-15(13)19-2/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWJNHRFMMKBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.